6-(Trifluoromethyl)thionicotinamide
Description
6-(Trifluoromethyl)thionicotinamide is a nicotinamide derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring and a thioamide (-C(S)NH₂) functional group. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical for improving pharmacokinetic properties in drug design .
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2S/c8-7(9,10)5-2-1-4(3-12-5)6(11)13/h1-3H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBGSSVKKHIEBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=S)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380698 | |
| Record name | 6-(Trifluoromethyl)thionicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386715-34-0 | |
| Record name | 6-(Trifluoromethyl)thionicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 386715-34-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)thionicotinamide typically involves the introduction of a trifluoromethyl group into a thionicotinamide precursor. One common method involves the reaction of 6-chloronicotinamide with trifluoromethylthiolate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)thionicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thionicotinamide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Trifluoromethyl)thionicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)thionicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Agents
A. Calcium Channel Blocker Analogue The compound [(3R-cis)-1,3,4,5-tetrahydro-3-hydroxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)-2H-1-benzazepin-2-one] () shares the 6-(trifluoromethyl) motif. Unlike 6-(Trifluoromethyl)thionicotinamide’s pyridine-thioamide core, this analogue features a benzazepinone scaffold. The trifluoromethyl group here increases potency and duration of action in hypertension treatment, attributed to enhanced electron-withdrawing effects and steric hindrance, which reduce metabolic degradation .
B. Pyridine/Pyrimidine Derivatives European patent applications (Evidences 4–8) describe compounds like 7-[[2,3-difluoro-4-[2-ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide. These derivatives incorporate 6-(trifluoromethyl)pyridin-3-yl or pyrimidin-4-yl groups into spirocyclic frameworks. The trifluoromethyl group improves target binding affinity and solubility compared to non-fluorinated analogs .
Structural Comparison Table
Physicochemical and Pharmacokinetic Properties
A. HPLC Retention and Solubility The spirocyclic derivative in exhibits an HPLC retention time of 1.40 minutes (MeCN/water, 0.1% formic acid), suggesting moderate polarity. The trifluoromethyl group increases logP (lipophilicity) compared to non-fluorinated analogs, enhancing membrane permeability .
B. Metabolic Stability The benzazepinone analogue () demonstrates prolonged duration due to the trifluoromethyl group’s resistance to oxidative metabolism. This property is critical for reducing dosing frequency in antihypertensive therapies .
Biological Activity
6-(Trifluoromethyl)thionicotinamide is an intriguing compound that has garnered attention due to its unique structural features and potential biological activities. Characterized by the trifluoromethyl group attached to a thionicotinamide structure, this compound exhibits various chemical reactivities and biological interactions that may have therapeutic implications. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHFNS
- Molecular Weight : Approximately 206.12 g/mol
- Structural Features : The compound features a trifluoromethyl group (CF) and a thioamide functional group, which contribute to its unique reactivity and biological properties.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-(Trifluoromethyl)nicotinamide | Contains trifluoromethyl group, no sulfur | Known for antiviral activity |
| Thionicotinamide | Contains sulfur in thioamide form | Potential anticancer properties |
| 2-Hydroxy-6-(trifluoromethyl)nicotinic acid | Hydroxyl group addition | Enhanced solubility |
| Nicotinamide | Lacks trifluoromethyl group | Well-studied for metabolic effects |
The presence of the trifluoromethyl group enhances the lipophilicity of this compound, allowing for better membrane penetration and interaction with biological targets.
The mechanism of action of this compound involves its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways essential for cell proliferation and survival. The compound may also interfere with metabolic pathways by altering protein interactions.
Antiviral and Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising antiviral and anticancer activities. For instance, derivatives of thionicotinamide have been shown to inhibit viral replication and possess potential anticancer properties due to their ability to disrupt cellular signaling pathways involved in tumor growth.
Case Studies
- Antiviral Activity : A study demonstrated that thionicotinamide derivatives could effectively inhibit the replication of various viruses, suggesting a potential role in antiviral drug development.
- Anticancer Efficacy : In vitro studies revealed that this compound could induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For example, it may act as an inhibitor of certain dehydrogenases or kinases, which are crucial for cellular energy metabolism and signaling pathways.
Synthetic Routes
The synthesis of this compound typically involves the reaction of a thionicotinamide precursor with trifluoromethylthiolate. This process is conducted under controlled conditions to ensure high yield and purity.
Industrial Applications
Due to its unique properties, this compound is explored for various applications:
- Drug Development : Investigated as a potential therapeutic agent in treating viral infections and cancers.
- Chemical Synthesis : Used as a building block in the synthesis of more complex molecules in medicinal chemistry.
- Agrochemicals : Potential applications in developing pesticides or herbicides due to its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
